1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid
Description
1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of pyridine and imidazole rings
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-6-13(7-12-9)5-8-2-1-3-11-4-8/h1-4,6-7H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESASECJJYVMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another approach involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions include various substituted imidazole and pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Antibacterial and Antifungal Properties
Research indicates that derivatives of 1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid exhibit broad-spectrum antibacterial and antifungal activities. Studies have shown that these compounds can effectively combat various bacterial strains, including resistant strains of Mycobacterium tuberculosis . For instance, a set of imidazo[1,2-a]pyridine derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against M. tuberculosis .
The compound has also shown efficacy against fungal infections, with certain derivatives displaying significant activity against Candida albicans and other pathogenic fungi .
Anti-inflammatory and Anticancer Properties
In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory and anticancer potential. Its ability to modulate various biochemical pathways suggests it may play a role in reducing inflammation and inhibiting cancer cell proliferation. Interaction studies indicate that this compound can selectively bind to specific biological receptors, enhancing its therapeutic potential .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several imidazole derivatives, including this compound. The results indicated that these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing comparable efficacy to established antibiotics .
Case Study 2: HIV-1 Integrase Inhibition
Research has also explored the potential of imidazole derivatives as inhibitors of HIV-1 integrase. Compounds synthesized from similar scaffolds demonstrated moderate antiviral activity in cellular assays, suggesting that further development could lead to effective antiviral agents .
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole-pyridine structure and are known for their medicinal properties.
Uniqueness: 1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound for research and industrial applications.
Biological Activity
1-(Pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that combines imidazole and pyridine moieties, presenting a molecular formula of C10H9N3O2 and a molecular weight of approximately 203.2 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being explored for anti-inflammatory and anti-cancer properties.
Chemical Structure and Properties
The unique structure of this compound includes:
- Imidazole ring : A five-membered ring containing two nitrogen atoms.
- Pyridine moiety : A six-membered aromatic ring with one nitrogen atom.
- Carboxylic acid group : Located at the 4-position of the imidazole ring, contributing to its acidity and potential interactions with biological targets.
Anti-cancer Properties
Research indicates that this compound exhibits promising anti-cancer activity. In vitro studies have shown that it can selectively inhibit cancer cell lines, potentially through mechanisms involving:
- Induction of apoptosis : The compound may trigger programmed cell death pathways in cancer cells.
- Inhibition of key metabolic enzymes : By binding to active sites on enzymes, it can disrupt metabolic processes crucial for cancer cell survival .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate various biochemical pathways involved in inflammation, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. This interaction may involve:
- Binding to receptors : The compound can act as a ligand for various receptors, influencing signaling pathways.
- Enzyme inhibition : Its structure allows it to fit into the active sites of enzymes, blocking their function and altering metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid | C10H9N3O2 | Similar structure; different pyridine position |
| 2-(Pyridin-3-yl)-1H-imidazole-4-carboxylic acid | C10H9N3O2 | Variation in substituent position |
| 1-Methyl-1H-imidazole-4-carboxylic acid | C6H7N3O2 | Lacks pyridine moiety; simpler structure |
This table illustrates how the presence of both the pyridine and imidazole rings enhances the biological activities compared to other related compounds.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in preclinical models. For example:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(pyridin-3-ylmethyl)-1H-imidazole-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of imidazole-carboxylic acid derivatives typically involves electrophilic substitution or alkylation strategies. For example, 1-methyl-1H-imidazole-2-carboxylic acid was synthesized via carbobenzoxy chloride substitution on N-methylimidazole followed by hydrogenation . For the target compound, a plausible route involves alkylation of 1H-imidazole-4-carboxylic acid with 3-(bromomethyl)pyridine under basic conditions (e.g., NaH/DMF). Reaction optimization should focus on temperature (40–60°C), solvent polarity, and stoichiometric ratios to minimize side products like N,N-dialkylation. Yield improvements may require protecting group strategies for the carboxylic acid moiety during alkylation.
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR should show characteristic peaks for the pyridine ring (δ 7.1–8.5 ppm), imidazole protons (δ 7.3–7.8 ppm), and the methylene bridge (δ ~4.8–5.2 ppm). C NMR will confirm the carboxylic acid carbon at δ ~165–170 ppm .
- X-ray Diffraction (XRD) : Single-crystal XRD can resolve the spatial arrangement of the pyridinylmethyl group relative to the imidazole-carboxylic acid core. For related imidazole-carboxylic acids, hydrogen bonding between the carboxylic acid and adjacent nitrogen atoms has been observed, influencing crystal packing .
Q. What are the key physicochemical properties (e.g., pKa, log P) of this compound, and how are they experimentally determined?
- Methodological Answer :
- pKa : The carboxylic acid group typically exhibits a pKa ~2.5–4.5, while the pyridine nitrogen (if protonated) may have a pKa ~4–5. Potentiometric titration in aqueous buffer (e.g., 0.1 M KCl) with a glass electrode is standard. For accuracy, compare with structurally similar compounds like 1-methyl-1H-imidazole-2-carboxylic acid (pKa ~3.8) .
- Log P : Determine via shake-flask method (octanol/water partitioning) or HPLC-based methods using a C18 column calibrated with reference standards. The pyridinylmethyl group may increase hydrophilicity compared to alkyl-substituted analogs.
Advanced Research Questions
Q. How can this compound be utilized in the design of coordination polymers or metal-organic frameworks (MOFs)?
- Methodological Answer : The carboxylic acid group and pyridine moiety act as potential ligands for metal coordination. For example, 1H-imidazole-4,5-dicarboxylic acid forms 2D/3D frameworks with transition metals (e.g., Zn²⁺, Cu²⁺) through carboxylate and nitrogen binding . For the target compound, experimental design should:
- Screen metal salts (e.g., Zn(NO₃)₂, CuCl₂) under solvothermal conditions (80–120°C, DMF/H₂O).
- Characterize topology via XRD and analyze porosity via nitrogen adsorption-desorption isotherms.
- Assess stability under varying pH and temperature using TGA/DSC.
Q. What strategies mitigate instability of the carboxylic acid group during prolonged storage or under reactive conditions?
- Methodological Answer :
- Protection/Deprotection : Convert the carboxylic acid to a methyl ester using SOCl₂/MeOH, then regenerate it via hydrolysis post-synthesis .
- Storage : Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous DMSO or DMF to prevent hydrolysis. Lyophilization is recommended for long-term solid-state storage.
- Stability Studies : Monitor degradation via HPLC at intervals under stress conditions (e.g., 40°C/75% RH).
Q. How does the pyridinylmethyl substituent influence enzymatic interactions compared to other alkyl/aryl derivatives?
- Methodological Answer :
- Molecular Docking : Compare binding affinities of the target compound with analogs (e.g., benzyl or methyl derivatives) against enzymes like phosphatases or kinases. Software (AutoDock Vina) can model interactions with active-site residues.
- In Vitro Assays : Test inhibitory activity in enzymatic assays (e.g., phosphatase inhibition using pNPP as substrate). The pyridine ring may enhance π-π stacking with aromatic residues or modulate solubility, affecting IC₅₀ values .
Q. What analytical techniques resolve contradictions in reported spectral data for structurally similar imidazole-carboxylic acids?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₁₀N₃O₂) to rule out isomeric impurities.
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguish pyridine H2/H4 protons from imidazole protons) .
- Comparative Studies : Cross-reference with literature data for 1-(pyridin-2-ylmethyl)-1H-imidazole-4-carboxylic acid to identify substituent-specific shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
